Methyl 3-chloroisoxazole-5-carboxylate
CAS No.: 96735-12-5
Cat. No.: VC2462317
Molecular Formula: C5H4ClNO3
Molecular Weight: 161.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96735-12-5 |
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Molecular Formula | C5H4ClNO3 |
Molecular Weight | 161.54 g/mol |
IUPAC Name | methyl 3-chloro-1,2-oxazole-5-carboxylate |
Standard InChI | InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 |
Standard InChI Key | CCFKHULWMPQVLS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=NO1)Cl |
Canonical SMILES | COC(=O)C1=CC(=NO1)Cl |
Introduction
Synthesis Pathways
While no direct synthesis route for Methyl 3-chloroisoxazole-5-carboxylate is documented, plausible methods include:
Route 1: Esterification of 3-Chloroisoxazole-5-carboxylic Acid
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Starting material: 3-Chloroisoxazole-5-carboxylic acid (CAS 20724-56-5) .
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Reaction: Acid-catalyzed esterification with methanol:
Route 2: Cyclocondensation
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Formation of the isoxazole ring via cyclization of chlorinated β-diketone precursors with hydroxylamine derivatives .
Physicochemical Properties
Based on analogs and computational predictions:
Property | Value/Description |
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Appearance | White to off-white crystalline solid |
Melting Point | ~100–120°C (estimated) |
Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water |
LogP | ~1.5 (indicating moderate hydrophobicity) |
Applications and Research
Isoxazole derivatives are widely explored in medicinal and agrochemical research:
Pharmaceutical Intermediates
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Methyl esters of chlorinated isoxazoles serve as precursors for anti-inflammatory and anticancer agents. For example, related compounds exhibit COX-1 inhibition and cytotoxicity in cancer cell lines .
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Example: 3-Methyl-isoxazole-5-carboxamide derivatives show activity against ovarian cancer (OVCAR-3) and colon carcinoma (HT-29) .
Agrochemicals
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Chlorinated isoxazoles are key motifs in herbicides and insecticides due to their stability and bioactivity .
Analytical Data
Spectroscopic Characterization
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IR (cm⁻¹): Expected peaks at ~1720 (ester C=O), 1600 (C=N), and 750 (C-Cl).
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¹H NMR (CDCl₃):
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δ 3.90 (s, 3H, -OCH₃)
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δ 6.80 (s, 1H, isoxazole H-4)
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Research Gaps and Future Directions
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Detailed pharmacokinetic studies of this specific ester are lacking.
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Exploration of its role in synthesizing kinase inhibitors or antimicrobial agents is warranted.
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